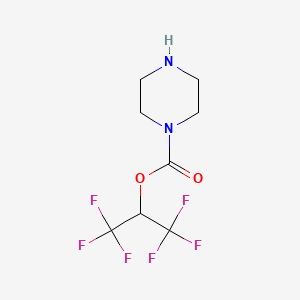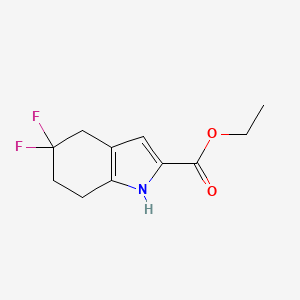![molecular formula C11H13Cl3N4O3 B11716826 N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea is a complex organic compound with a unique structure that includes trichloroethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trichloroethylamine and 3-nitroaniline.
Intermediate Formation: These starting materials undergo a series of reactions, including nucleophilic substitution and condensation reactions, to form the intermediate compounds.
Final Product Formation: The final step involves the reaction of the intermediate with dimethylamine and urea under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea exerts its effects involves interactions with specific molecular targets. The trichloroethyl group can interact with enzymes and proteins, potentially inhibiting their function. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N,N-dimethyl-N’-{2,2,2-trichloro-1-[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl}urea
- N,N,N′,N′-tetraphenyl-1,4-phenylenediamine
- 1,3,5-tris(diphenylamino)benzene
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H13Cl3N4O3 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]urea |
InChI |
InChI=1S/C11H13Cl3N4O3/c1-17(2)10(19)16-9(11(12,13)14)15-7-4-3-5-8(6-7)18(20)21/h3-6,9,15H,1-2H3,(H,16,19) |
InChI Key |
KLSOBTYDYWNKQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)



![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)

![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)


